molecular formula C11H10IN3O B5306667 N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5306667
M. Wt: 327.12 g/mol
InChI Key: YIIWFSJJZGUKFV-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes an iodophenyl group attached to a pyrazole ring

Properties

IUPAC Name

N-(2-iodophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIWFSJJZGUKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-iodophenylamine with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

  • Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles, such as Grignard reagents and organolithium compounds, can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Iodophenol derivatives

  • Reduction: Pyrazoline derivatives

  • Substitution: Alkyl or aryl-substituted pyrazole derivatives

Scientific Research Applications

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • N-(2-iodophenyl)formamide

  • N-(2-iodophenyl)acetamide

  • N-(2-iodophenyl)benzamide

These compounds share the iodophenyl group but differ in their amide substituents, leading to variations in their chemical properties and applications.

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